2-Acetoxy-1-nitrobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

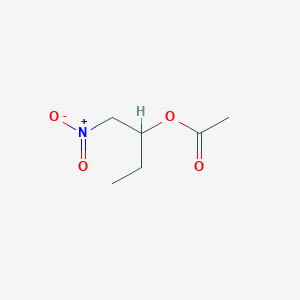

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-nitrobutan-2-yl acetate |

InChI |

InChI=1S/C6H11NO4/c1-3-6(4-7(9)10)11-5(2)8/h6H,3-4H2,1-2H3 |

InChI Key |

QGVSQOSWGBXPAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C[N+](=O)[O-])OC(=O)C |

Origin of Product |

United States |

Structural Classification and Significance Within Nitroalkane and Ester Chemistry

2-Acetoxy-1-nitrobutane, with the molecular formula C₆H₁₁NO₄, is structurally classified as a β-nitroalkyl acetate (B1210297). evitachem.comnih.gov This classification arises from the presence of an acetoxy group on the carbon atom beta to the nitro group. The molecule's significance in organic chemistry stems from the reactivity of these two functional groups. The nitro group, being strongly electron-withdrawing, acidifies the α-protons, making the compound a potential nucleophile for carbon-carbon bond formation. researchgate.net Concurrently, the acetoxy group can act as a leaving group or be hydrolyzed to a hydroxyl group, opening pathways to a variety of other functionalities. smolecule.com This dual reactivity makes this compound and related compounds valuable synthons in organic synthesis. rsc.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Acetoxy-3-nitrobutane | 2-Nitrobutyl acetate |

| Molecular Formula | C₆H₁₁NO₄ evitachem.com | C₆H₁₁NO₄ nih.gov | C₆H₁₁NO₄ chemsrc.com |

| Molecular Weight | 161.16 g/mol evitachem.com | 161.16 g/mol nih.gov | 161.156 g/mol chemsrc.com |

| Appearance | Typically a colorless to pale yellow liquid evitachem.com | Not specified | Not specified |

| Solubility | Soluble in organic solvents evitachem.com | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | 197 °C at 760 mmHg chemsrc.com |

| Density | Not specified | Not specified | 1.117 g/cm³ chemsrc.com |

Note: Specific experimental data for this compound is limited. Data for closely related isomers and analogues are provided for comparative purposes.

Historical Evolution of Research on Nitroalkyl Acetates

The historical roots of research into nitroalkyl acetates are intrinsically linked to the discovery of the Henry reaction (also known as the nitroaldol reaction) by Louis Henry in 1895. encyclopedia.pubwikipedia.org This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. encyclopedia.pubwikipedia.org

The synthesis of 2-acetoxy-1-nitrobutane is a direct extension of this classic reaction. The initial step involves the Henry reaction between propanal and 1-nitropropane (B105015) to produce 1-nitrobutan-2-ol. Subsequent acetylation of the resulting β-nitro alcohol yields this compound. scielo.br Early research focused on establishing the scope and mechanism of the Henry reaction and the subsequent transformations of the β-nitro alcohol products. encyclopedia.pub The conversion of these alcohols to their corresponding acetates was explored as a method to create more stable intermediates or to introduce a good leaving group for subsequent elimination or substitution reactions. scielo.br

Current Research Trajectories and Emerging Paradigms

Esterification of 2-Nitrobutanol Derivatives

A primary route to this compound involves the esterification of 2-nitro-1-butanol (B8805639). This can be accomplished through direct acetylation or by employing catalytic methods to facilitate the formation of the acetate (B1210297) ester.

Direct Acetylation with Acetic Anhydride (B1165640)

Direct acetylation of 2-nitro-1-butanol with acetic anhydride is a common method for producing this compound. lookchem.com This reaction typically involves the treatment of the alcohol with acetic anhydride, which acts as the acetylating agent. The process is often carried out in the presence of a catalyst to enhance the reaction rate. For instance, the use of anhydrous zinc chloride as a catalyst in a reaction heated at reflux has been explored. dtic.mil In some procedures, after the reaction is complete, the mixture is poured into ice water to quench the reaction and facilitate the isolation of the product. dtic.mil

The reaction of 2-nitro-1-butanol with acetic anhydride can be influenced by the reaction conditions. For example, a commercial sample of 2-nitro-1-butanol was once distilled after being dried with anhydrous sodium sulfate, and the distillation was interrupted and later continued. archive.org This suggests that the stability of the reactants and products under thermal stress is a consideration in the synthesis and purification process.

Catalytic Approaches in Acetate Ester Formation

Catalytic approaches are frequently employed to improve the efficiency of acetate ester formation from alcohols. While specific catalytic syntheses of this compound are not extensively detailed in the provided results, general principles of catalytic esterification are applicable. For example, in the synthesis of butyl acetate, an analogous ester, ion-exchange resins like Dowex 50 x 2-l00 have been used as catalysts. scribd.com This type of acid catalyst facilitates the reaction between the alcohol and acetic acid.

Furthermore, enzymatic catalysis is another modern approach. A recombinant lipase (B570770) immobilized on a solid support like Celite-545 has been shown to efficiently synthesize butyl acetate in an organic solvent. interesjournals.org The removal of water, a byproduct of the esterification, for instance by using molecular sieves, can significantly increase the conversion to the ester. interesjournals.org While these examples pertain to butyl acetate, the principles could be adapted for the synthesis of this compound from 2-nitro-1-butanol and acetic acid or a derivative.

Nitration Strategies Applied to Butanol Derivatives

Another major synthetic route involves the introduction of a nitro group onto a butanol-derived substrate. These methods can be designed to be regioselective, ensuring the nitro group is placed at the desired position.

Regioselective Nitration in Complex Substrates

The regioselective nitration of complex organic molecules is a well-established field. For instance, the nitration of protected L-tryptophan methyl ester can be directed to either the 2- or 6-position of the indole (B1671886) ring by carefully selecting the reaction solvent, such as acetic anhydride or trifluoroacetic acid. nih.gov This demonstrates that the solvent can play a crucial role in directing the position of nitration.

While direct regioselective nitration of a butanol derivative to form this compound is not explicitly described, the principles of controlling regioselectivity are relevant. The nitration of alkanes, such as propane, at high temperatures using nitric acid is known to produce a mixture of nitroalkanes, including 1- and 2-nitropropanes, as well as products from carbon-carbon bond cleavage. atu.kz This highlights the challenges in achieving regioselectivity in the nitration of simple alkanes. More sophisticated methods would be required to selectively nitrate (B79036) a butanol derivative at the desired position.

Nitronium Ion Trapping for α-Nitro Esters

The generation of the nitronium ion (NO₂⁺) is a key step in many nitration reactions and is typically formed from nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com This highly reactive electrophile is then attacked by the nucleophilic substrate. masterorganicchemistry.com In the context of synthesizing this compound, a strategy could be envisioned where a suitable butanol-derived precursor is used to trap a nitronium ion, leading to the formation of the desired α-nitro ester.

Synthesis via Nitroalkene Intermediates

The use of nitroalkenes as intermediates provides a versatile route to this compound. This approach leverages the reactivity of the carbon-carbon double bond in the nitroalkene.

The synthesis of nitroalkenes can be accomplished through various methods, including the decomposition of nitroalkyl carboxylates. sci-rad.com For example, 2-nitroalcohols can be converted to their respective carboxylates, which then undergo elimination of the carboxylic acid to form the nitroalkene. sci-rad.com Specifically, 2-nitrobut-1-ene can be synthesized through such methods. sci-rad.com

Once the nitroalkene is formed, it can undergo a variety of addition reactions. For instance, the reduction of conjugated nitroalkenes with complex hydrides like sodium borohydride (B1222165) is a known method for producing nitroalkanes. mdma.ch A relevant example is the reduction of D-arabo-tetraacetoxy-1-nitro-1-hexene to 1-nitro-1,2-dideoxy-D-arabo-hexitol tetraacetate. mdma.ch

The Michael addition of nucleophiles to nitroalkenes is another powerful synthetic tool. While the direct addition of an acetate group to a nitroalkene to form this compound is not explicitly detailed, the addition of other nucleophiles is well-documented. For example, the addition of nitroalkanes to nitroalkenes can be catalyzed by thioureas to produce 1,3-dinitro compounds with good diastereoselectivity. msu.edu This highlights the potential for developing a catalytic system for the addition of acetic acid or an acetate equivalent across the double bond of a nitroalkene like 1-nitro-1-butene to yield this compound.

A summary of the yields for some of the discussed synthetic methodologies is presented in the table below.

| Synthetic Approach | Starting Material(s) | Product(s) | Yield (%) | Reference(s) |

| Nitronium Ion Trapping | 1,3-Dicarbonyl Compounds | α-Nitro Esters and Amides | 53-84 | exlibrisgroup.comresearchgate.net |

| Regioselective Nitration | Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67 | nih.gov |

| Regioselective Nitration | Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69 | nih.gov |

| Michael Addition | Nitroethane and Nitrostyrene | 1,3-Dinitro Compound (4f) | 95 | msu.edu |

| Michael Addition | 2-Nitropropane and 2-Nitro-1-butene | 2-Methyl-2,4-dinitrohexane (4b) | 90 | msu.edu |

Michael Additions to 2-Nitroalkenes

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, represents a powerful and widely utilized method for carbon-carbon and carbon-heteroatom bond formation. researchgate.netwikipedia.orgchemistrysteps.com In the context of synthesizing this compound, the key disconnection involves the addition of an acetate equivalent to a 1-nitrobut-1-ene (B11824256) acceptor.

The general strategy for the synthesis of β-nitroalkyl acetates via Michael addition involves the reaction of a nitroalkene with a suitable acetate nucleophile. While direct addition of acetic acid can be challenging, the use of its conjugate base or a more reactive acetate source under basic conditions can facilitate the reaction. A plausible pathway for the synthesis of this compound is the base-catalyzed addition of acetic acid to 1-nitrobut-1-ene. The reaction would likely proceed by deprotonation of acetic acid to form an acetate anion, which then acts as the Michael donor.

Table 1: Plausible Reaction Parameters for Michael Addition to Synthesize this compound

| Parameter | Details |

| Michael Acceptor | 1-Nitrobut-1-ene |

| Michael Donor | Acetic Acid |

| Catalyst | A suitable base (e.g., triethylamine, DBU) |

| Solvent | Aprotic solvent (e.g., THF, CH2Cl2) |

| Temperature | Room temperature to mild heating |

| Product | This compound |

Research on related systems, such as the addition of other carbon and heteroatom nucleophiles to nitroalkenes, supports the feasibility of this approach. encyclopedia.pubnih.gov The choice of base and solvent is crucial to prevent polymerization of the nitroalkene and other side reactions. scholaris.ca

In-Situ Generation and Subsequent Derivatization of Nitroalkenes

The in-situ generation of 1-nitrobut-1-ene can be achieved through various methods, such as the dehydration of a precursor like 2-nitrobutan-1-ol. sci-rad.comresearchgate.net For instance, the Henry reaction between propanal and nitromethane (B149229) would yield 2-nitrobutan-1-ol. Subsequent dehydration, potentially acid-catalyzed, would generate the reactive 1-nitrobut-1-ene in the reaction mixture. The addition of an acetate source, such as acetic anhydride or a salt of acetic acid, would then lead to the formation of this compound.

Table 2: Proposed One-Pot Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Henry Reaction | Propanal, Nitromethane | Base catalyst (e.g., Et3N) | 2-Nitrobutan-1-ol |

| 2. Dehydration | 2-Nitrobutan-1-ol | Dehydrating agent (e.g., Ac2O, MsCl) | In-situ 1-Nitrobut-1-ene |

| 3. Michael Addition | In-situ 1-Nitrobut-1-ene | Acetate source (from Ac2O) | This compound |

This approach circumvents the need to isolate the potentially unstable nitroalkene intermediate. Domino reactions, where a single set of reagents initiates a cascade of transformations, are a testament to the elegance and efficiency of such in-situ strategies. scielo.br

Novel Synthetic Routes and Methodological Innovations for Nitroalkyl Acetates

The development of novel synthetic methods for nitroalkyl acetates is an active area of research, driven by the desire for more efficient, selective, and environmentally benign processes. While direct methods for this compound are not extensively documented, innovations in the synthesis of related β-nitro compounds provide a blueprint for future advancements.

One promising area is the use of biocatalysis. Enzymes, such as lipases, have been shown to catalyze the acetylation of β-nitro alcohols with high enantioselectivity, offering a green alternative to traditional chemical methods. researchgate.net For example, a lipase could be employed for the kinetic resolution of racemic 2-nitrobutan-1-ol through enantioselective acetylation, providing access to enantioenriched this compound.

Another innovative approach involves the use of domino reactions. A sequence involving a nitroaldol (Henry) reaction, dehydration, and subsequent Michael addition in a single pot can lead to complex dinitro compounds. scielo.br Adapting such a sequence by using an appropriate acetate-containing nucleophile in the final step could provide a novel route to this compound.

Furthermore, the development of new catalytic systems for the conjugate addition to nitroalkenes continues to be a major focus. The use of bifunctional organocatalysts that can activate both the nitroalkene and the nucleophile simultaneously has shown great promise in achieving high yields and selectivities in Michael additions. nih.govkoreascience.kr The application of such catalysts to the addition of acetic acid or its derivatives to 1-nitrobut-1-ene could represent a significant methodological innovation.

Table 3: Emerging Synthetic Strategies for Nitroalkyl Acetates

| Methodology | Description | Potential Application for this compound |

| Biocatalysis | Use of enzymes (e.g., lipases) for selective acetylation. | Enantioselective acetylation of 2-nitrobutan-1-ol. |

| Domino Reactions | Multi-step reactions in a single pot with in-situ generated intermediates. | One-pot synthesis from propanal, nitromethane, and an acetate source. |

| Organocatalysis | Use of small organic molecules to catalyze the reaction. | Highly selective Michael addition of an acetate equivalent to 1-nitrobut-1-ene. |

Reactions of the Nitro Functional Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making it susceptible to reduction, conversion to carbonyls, and participation in the formation of other nitrogen-containing functional groups.

Reductive Transformations to Amino and Other Oxygenated Species

The reduction of the nitro group is a fundamental transformation that can lead to the formation of amines and other oxygenated nitrogen species. dspaces.orgnowgonggirlscollege.co.in A variety of reducing agents can be employed for this purpose. dspaces.org For instance, catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride can reduce the nitro group to an amine. smolecule.comevitachem.com This transformation is a valuable route for synthesizing 2-amino-1-butanol and its derivatives, which are important chiral building blocks in organic synthesis.

The reduction of nitro compounds can also yield intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, depending on the reaction conditions and the reducing agent used. dspaces.org For example, the reduction of nitro compounds with zinc and ammonium (B1175870) chloride solution can produce N-aryl-substituted azanols (hydroxylamines). dspaces.org

| Reagent/Method | Product(s) | Notes |

| Catalytic Hydrogenation | 2-Amino-1-butanol | A common and efficient method for producing primary amines from nitroalkanes. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-1-butanol | A powerful reducing agent capable of converting nitro groups to amines. evitachem.com |

| Zinc/Ammonium Chloride | N-substituted hydroxylamines | Offers a pathway to partially reduced, oxygenated nitrogen species. dspaces.org |

| Sodium Borohydride | Nitroalkanes | Can be used for the reduction of α,β-unsaturated nitroalkenes to the corresponding saturated nitroalkanes. mdma.ch |

Conversion to Carbonyl Compounds via Oxidative Processes (e.g., Nef Reaction)

The conversion of a primary or secondary nitroalkane to a carbonyl compound is famously achieved through the Nef reaction. tandfonline.comorganic-chemistry.orgwikipedia.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acidification to yield the corresponding aldehyde or ketone and nitrous oxide. organic-chemistry.orgwikipedia.org In the case of this compound, a secondary nitroalkane, the Nef reaction would yield a ketone. tandfonline.com

Several modifications to the classical Nef reaction have been developed to improve yields and accommodate sensitive functional groups. tandfonline.com These include oxidative methods using reagents like potassium permanganate (B83412), ozone, or singlet oxygen. tandfonline.comacademie-sciences.fr For instance, treating the conjugate base of a nitro compound with potassium permanganate can lead to the formation of the corresponding ketone. academie-sciences.fr Enzymes like nitroalkane oxidase also catalyze the oxidative denitrification of nitroalkanes to their corresponding carbonyl compounds. academie-sciences.frnih.govresearchgate.net

| Reaction | Reagents | Product Type |

| Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Ketone |

| Oxidative Nef-type Reaction | Base, then Oxidant (e.g., KMnO₄, O₃) | Ketone |

| Enzymatic Oxidation | Nitroalkane Oxidase, O₂ | Ketone, Nitrite (B80452) |

Participation in Nitrone and Nitroso Compound Formation

Nitroalkanes can serve as precursors for the synthesis of nitrones and nitroso compounds. Secondary nitroalkanes, upon reaction with nitrous acid, can form a blue solution of a nitroso-nitroalkane. dspaces.org The formation of nitroso compounds can also be achieved through various other methods, including the addition of nitrosyl halides to alkenes. nih.gov

The reaction of nitroalkanes with certain reagents can also lead to the formation of nitrones, which are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. chim.it

Reactions of the Acetate Ester Functional Group

The acetate ester group in this compound is susceptible to hydrolysis, transesterification, and elimination reactions.

Hydrolysis and Transesterification Reactions

The acetate group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding nitro alcohol, 2-nitrobutan-1-ol. smolecule.com This reaction is a standard transformation for esters.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible reaction for this compound. researchgate.netrsc.org This process allows for the modification of the ester functionality and can be catalyzed by acids, bases, or various metal catalysts. rsc.orgsci-hub.sersc.org For example, dibutyltin(IV) oxide has been shown to be an effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols. sci-hub.se

| Reaction | Reagents/Catalyst | Product |

| Hydrolysis | Acid or Base | 2-Nitrobutan-1-ol, Acetic Acid |

| Transesterification | Alcohol, Catalyst (e.g., Dibutyltin(IV) oxide, Boric acid) | New Ester, Acetic Acid |

Elimination Reactions for Nitroalkene Generation

The acetate group in β-nitro acetates like this compound can be eliminated to form a nitroalkene. scielo.br This elimination is often base-catalyzed and proceeds via an E1cb mechanism, where a proton is abstracted from the carbon bearing the nitro group to form a nitronate anion, which then expels the acetate leaving group. ucl.ac.uk The resulting product is 1-nitro-1-butene.

This elimination can be a key step in tandem reaction sequences. For instance, a one-pot elimination/nitroaldol reaction sequence can be achieved by treating acetylated nitroalcohols with aldehydes in the presence of a base like DBU. scielo.br The high tendency for elimination of the acetate group from β-acetylated nitro alcohols is crucial for the success of such transformations. scielo.br

| Reaction | Conditions | Product |

| Base-catalyzed Elimination | Base (e.g., DBU, K₂CO₃) | 1-Nitro-1-butene |

| Thermal Elimination | Heat | 1-Nitro-1-butene |

Carbon-Carbon Bond Formation via this compound

The formation of carbon-carbon bonds utilizing this compound is primarily predicated on its ability to generate a reactive nitroalkene intermediate. Through the elimination of acetic acid, this compound serves as a precursor to 1-nitrobut-1-ene. sci-rad.com This conjugated nitroalkene is a potent electrophile, making it susceptible to attack by a variety of nucleophiles and enabling its participation in several key bond-forming reactions. sci-rad.com

Nucleophilic Additions and Alkylation Processes

The principal mechanism for carbon-carbon bond formation via this compound involves the in-situ generation of 1-nitrobut-1-ene, which then undergoes nucleophilic conjugate addition, a process commonly known as the Michael reaction. wikipedia.org In this reaction, a carbon nucleophile attacks the β-position of the nitroalkene, driven by the strong electron-withdrawing nature of the nitro group. wikipedia.org This creates a new carbon-carbon bond and forms a resonance-stabilized nitronate anion intermediate, which is subsequently protonated to yield the final saturated product. wikipedia.org

A diverse range of carbon nucleophiles can be employed in this process. These include enolates derived from ketones, esters, and other dicarbonyl compounds, as well as organometallic reagents like Gilman reagents. wikipedia.orgcem.com The reaction provides an effective method for alkylation, extending the carbon chain and introducing new functional groups. For instance, the addition of an enolate derived from a ketone to the intermediate 1-nitrobut-1-ene would result in a γ-nitro ketone, a valuable synthetic building block.

| Nucleophile Source | Nucleophile | Product Type |

| Diethyl malonate | Malonate enolate | Substituted dinitrile |

| Cyclohexanone | Enolate | γ-Nitro ketone |

| Gilman Reagent (R₂CuLi) | Alkyl group (R) | Substituted nitroalkane |

| Enamine (e.g., from Cyclohexanone) | Enamine | γ-Nitro ketone (after hydrolysis) |

This table presents representative examples of nucleophilic additions to the nitroalkene intermediate derived from this compound, based on the known reactivity of α,β-unsaturated nitro compounds. wikipedia.orgcem.com

Cycloaddition Reactions Involving Nitroalkene Intermediates

The 1-nitrobut-1-ene intermediate generated from this compound is an excellent component in cycloaddition reactions due to its electron-deficient nature. sci-rad.com It can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) and as a dipolarophile in [3+2] cycloadditions, leading to the formation of various five- and six-membered cyclic structures. sci-rad.commdpi.comru.nlnih.gov

In Diels-Alder reactions, 1-nitrobut-1-ene reacts with conjugated dienes to form cyclohexene (B86901) derivatives. ru.nl The nitro group in the resulting cycloadduct can then be transformed into other functional groups, such as an amine, providing access to complex arylalkylamines. ru.nl

In [3+2] cycloadditions, the nitroalkene intermediate reacts with 1,3-dipoles like nitrones or nitrile oxides. mdpi.comnih.gov For example, the reaction with a nitrone would yield a nitro-substituted isoxazolidine (B1194047) ring system. nih.gov These cycloaddition reactions are often highly regioselective and stereoselective, offering a powerful tool for constructing complex heterocyclic molecules. mdpi.comnih.gov

| Cycloaddition Type | Reactant Partner (Example) | Resulting Ring System |

| [4+2] Diels-Alder | 2-Methoxybuta-1,3-diene | Substituted Nitrocyclohexene |

| [3+2] Cycloaddition | Arylnitrile N-oxide | 4-Nitro-2-isoxazoline |

| [3+2] Cycloaddition | Diarylnitrone | 4-Nitroisoxazolidine |

This table illustrates the potential cycloaddition reactions of the 1-nitrobut-1-ene intermediate based on the established reactivity of conjugated nitroalkenes. mdpi.comru.nlnih.gov

Rearrangement Reactions and Isomerization Pathways

While the primary reactivity of this compound in carbon-carbon bond formation proceeds through its nitroalkene intermediate, the potential for rearrangement and isomerization exists under specific conditions. Specific, well-documented rearrangement pathways for this compound are not prevalent in the literature, but potential transformations can be inferred from the general principles of organic chemistry and the reactivity of related compounds.

A rearrangement is a reaction where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. thermofisher.cn Such reactions often proceed through reactive intermediates like carbocations or carbanions. wikipedia.org For instance, under strongly acidic conditions, protonation of the acetoxy group in this compound followed by its departure could, in principle, generate a secondary carbocation. acs.org This intermediate could potentially undergo a 1,2-hydride shift to form a more stable carbocation, leading to a rearranged product upon reaction with a nucleophile. wikipedia.orgmasterorganicchemistry.com

Isomerization of the nitro group functionality is also a consideration. Primary and secondary nitroalkanes can exist in equilibrium with their tautomeric aci-forms (nitronic acids) under basic conditions. While this is a tautomerization rather than a skeletal rearrangement, it is a key isomerization pathway that enables the alkylation reactions discussed previously. Further, under certain reductive or rearrangement conditions that might lead to a C-nitroso intermediate, isomerization to an oxime could occur. nih.gov Other named rearrangement reactions, such as the mdpi.com-Wittig rearrangement, involve the transformation of deprotonated allyl ethers and are mechanistically distinct, proceeding through a concerted mdpi.com-sigmatropic shift. organic-chemistry.org

The potential for isomerization as a side reaction during production processes has also been noted in patent literature, although the specific pathways were not detailed. google.com

Stereochemical Control and Asymmetric Synthesis Involving 2 Acetoxy 1 Nitrobutane

Diastereoselective Synthesis of 2-Acetoxy-1-nitrobutane Analogues

Diastereoselective synthesis aims to produce one diastereomer in preference to others. wikipedia.org In the context of this compound analogues, this often involves reactions that create two new stereocenters simultaneously, such as the addition to α,β-disubstituted nitroalkenes. escholarship.org The challenge lies in controlling the relative orientation of the substituents at these newly formed chiral centers.

One effective strategy is the conjugate addition of nucleophiles to nitroalkenes. For instance, the addition of thioacetic acid to cyclic α,β-disubstituted nitroalkenes has been shown to proceed with high diastereoselectivity, exclusively affording the trans-product in many cases. escholarship.org While not involving an acetate (B1210297) group directly, this reaction highlights a powerful method for controlling the diastereoselectivity in the formation of a carbon-nitro bond and an adjacent carbon-nucleophile bond, a structure analogous to this compound. The reaction's success is often dependent on the catalyst and the structure of the nitroalkene. escholarship.org

Table 1: Diastereoselective Thioacetic Acid Addition to Cyclic Nitroalkenes

| Nitroalkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Nitrocyclohexene | >95:5 (trans) | 94% | 96% |

| Nitrocyclopentene | 85:15 | 93% | 82% |

| Nitrocycloheptene | 90:10 | 86% | 80% |

| 2-Nitro-3,4-dihydronaphthalene | 95:5 | 90% | 98% |

Data derived from studies on analogous reactions to highlight principles of diastereoselectivity. escholarship.org

The principles observed in these reactions, such as the use of specific catalysts to favor a particular transition state geometry, are directly applicable to the synthesis of this compound analogues. The goal is to direct the incoming acetate or equivalent nucleophile and the existing nitro group into a specific spatial arrangement.

Enantioselective Approaches to Chiral Nitroalkyl Acetates

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. wikipedia.org For chiral nitroalkyl acetates, this involves creating one or more chiral centers with a defined absolute configuration. Key strategies include enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis. wikipedia.org

A prominent method is the nitro-Mannich (or aza-Henry) reaction, which forms a new carbon-carbon bond and can create up to two new chiral centers. nih.gov This reaction involves the addition of a nitroalkane to an imine. While the classic reaction produces β-nitroamines, modifications and subsequent transformations can lead to the desired nitroalkyl acetates. Organocatalysis, particularly with chiral thiourea derivatives, has proven highly effective in achieving high diastereo- and enantioselectivity in these reactions. nih.gov

Another approach involves the formal enantioselective acetate Mannich reaction, where the nitro group acts as a traceless activating group that also controls the stereochemistry. acs.org This methodology can be adapted for the synthesis of various β-amino acids and their derivatives, with the core principles being applicable to the synthesis of chiral nitroalkyl acetates. acs.org

Influence of Chiral Catalysts and Auxiliary Systems

Chiral catalysts are fundamental to enantioselective synthesis, as they create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgnih.gov In the synthesis of nitroalkyl acetates and related compounds, several classes of catalysts have demonstrated significant influence.

Chiral Thioureas: These organocatalysts are effective in reactions like the nitro-Mannich reaction. They operate through hydrogen bonding, bringing the nitroalkane and the electrophile into close proximity in a specific orientation, which dictates the stereochemical outcome. nih.gov

Cinchona Alkaloids: Derivatives of these natural products are used as phase-transfer catalysts or chiral bases in various asymmetric reactions. unibo.it They have been successfully employed in aza-Henry reactions to produce adducts with excellent enantioselectivity. unibo.it The presence of both a basic amine and a hydroxyl group allows for bifunctional catalysis, activating both the nucleophile and the electrophile. nih.gov

Chiral Metal Complexes: Transition metal complexes with chiral ligands can catalyze enantioselective additions to imines and other electrophiles. nih.gov The choice of metal and ligand is crucial for achieving high levels of stereocontrol.

Chiral auxiliaries are another established strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is a cornerstone of asymmetric synthesis and can be applied to the formation of chiral nitroalkyl acetates.

Table 2: Examples of Chiral Catalyst Systems in Analogous Asymmetric Reactions

| Reaction Type | Catalyst System | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Nitro-Mannich | Chiral Thiourea | 90-94% |

| aza-Henry | Cinchona Alkaloid Derivatives | up to 94% |

| Michael Addition | N-Sulfinyl Urea | 84-94% |

| Reductive Coupling | Iridium-tol-BINAP | >95% |

Data compiled from various enantioselective methodologies applicable to the synthesis of chiral nitro compounds. escholarship.orgnih.govnih.gov

Stereochemical Assignment and Absolute Configuration Elucidation

Once a chiral compound like this compound is synthesized, determining its three-dimensional structure is a critical final step. Several analytical techniques are employed to assign the relative and absolute stereochemistry.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. It requires the compound to be a single, well-ordered crystal. The diffraction pattern of X-rays passing through the crystal provides a precise map of the atomic positions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral derivatizing agents like α-methoxyphenylacetic acid (MPA), can help determine the absolute configuration of secondary alcohols. researchgate.net By comparing the NMR spectra of derivatives made from both enantiomers of the chiral agent, the configuration of the substrate can be deduced. researchgate.net

Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of polarized light by a chiral molecule. By comparing experimental spectra with those predicted by computational models, the absolute configuration can be assigned. researchgate.net

In many cases, the stereochemistry of a product is confirmed by chemical correlation, where the synthesized molecule is converted into a known compound without affecting the chiral center, thereby relating its configuration to an established standard. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 1 Nitrobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 2-Acetoxy-1-nitrobutane is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro and acetoxy groups will cause a downfield shift for adjacent protons.

H1 Protons (-CH₂NO₂): These protons, being attached to the carbon bearing the nitro group, are expected to be the most deshielded and appear as a multiplet in the range of 4.4-4.6 ppm. The splitting pattern will arise from coupling to the H2 proton.

H2 Proton (-CHOAc): This proton is attached to the carbon bearing the acetoxy group and is adjacent to a stereocenter. It is expected to resonate as a multiplet around 5.2-5.4 ppm due to coupling with the H1 and H3 protons.

H3 Protons (-CH₂CH₃): These methylene protons will appear as a multiplet around 1.6-1.8 ppm, split by the neighboring H2 and H4 protons.

H4 Protons (-CH₃): The terminal methyl protons are the most shielded and are expected to appear as a triplet around 0.9-1.1 ppm, resulting from coupling with the H3 methylene protons.

Acetoxy Protons (-OCOCH₃): The three equivalent protons of the acetyl group will appear as a sharp singlet around 2.0-2.2 ppm, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH ₂NO₂ (H1) | 4.4 - 4.6 | Multiplet |

| -CH OAc (H2) | 5.2 - 5.4 | Multiplet |

| -CH ₂CH₃ (H3) | 1.6 - 1.8 | Multiplet |

| -CH₂CH ₃ (H4) | 0.9 - 1.1 | Triplet |

| -OCOCH ₃ | 2.0 - 2.2 | Singlet |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the electronegativity of attached groups.

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and is expected to appear in the range of 170-175 ppm. libretexts.org

C2 Carbon (-CHOAc): The carbon attached to the acetoxy group is predicted to resonate around 75-80 ppm.

C1 Carbon (-CH₂NO₂): The carbon bonded to the nitro group is expected to have a chemical shift in the range of 70-75 ppm.

C3 Carbon (-CH₂CH₃): The methylene carbon of the ethyl group is predicted to appear around 25-30 ppm.

Acetoxy Methyl Carbon (-OCOCH₃): The methyl carbon of the acetyl group is expected to resonate around 20-25 ppm.

C4 Carbon (-CH₃): The terminal methyl carbon is the most shielded and is predicted to appear at approximately 10-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 170 - 175 |

| -C HOAc (C2) | 75 - 80 |

| -C H₂NO₂ (C1) | 70 - 75 |

| -C H₂CH₃ (C3) | 25 - 30 |

| -OCOC H₃ | 20 - 25 |

| -CH₂C H₃ (C4) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show direct one-bond correlations between protons and the carbons to which they are attached. For instance, the proton signal at ~5.3 ppm would correlate with the carbon signal at ~78 ppm, confirming the H2-C2 attachment.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. scribd.com Key HMBC correlations would be expected between:

The acetoxy methyl protons (~2.1 ppm) and the ester carbonyl carbon (~172 ppm).

The H2 proton (~5.3 ppm) and the C1, C3, and carbonyl carbons.

The H1 protons (~4.5 ppm) and the C2 and C3 carbons.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro and ester functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected around 1550-1560 cm⁻¹ and 1370-1380 cm⁻¹, respectively.

Ester Group (C=O): A strong absorption band corresponding to the carbonyl stretch is anticipated in the region of 1740-1750 cm⁻¹.

Ester Group (C-O): A C-O stretching vibration is expected to appear in the range of 1230-1250 cm⁻¹.

C-H Bonds: Stretching vibrations for the aliphatic C-H bonds will be observed in the region of 2850-3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-O (asymmetric stretch) | 1550 - 1560 | Strong |

| N-O (symmetric stretch) | 1370 - 1380 | Strong |

| C=O (ester stretch) | 1740 - 1750 | Strong |

| C-O (ester stretch) | 1230 - 1250 | Strong |

| C-H (aliphatic stretch) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 161, corresponding to its molecular weight. However, this peak may be weak or absent due to the lability of the molecule.

The fragmentation pattern will be dominated by the cleavage of the bonds adjacent to the functional groups. Key expected fragments include:

Loss of the acetoxy group (-OCOCH₃): A significant peak would be expected at m/z = 102, corresponding to the [M - 59]⁺ fragment.

Loss of the nitro group (-NO₂): A peak at m/z = 115, corresponding to the [M - 46]⁺ fragment, is also anticipated.

Cleavage of the C1-C2 bond: This would lead to fragments corresponding to [CH₂NO₂]⁺ (m/z = 60) and [CH(OAc)CH₂CH₃]⁺ (m/z = 101).

McLafferty rearrangement: A characteristic rearrangement involving the ester group could lead to a fragment at m/z = 60, corresponding to protonated acetic acid.

Acetyl cation: A prominent peak at m/z = 43 is expected, corresponding to the [CH₃CO]⁺ ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 115 | [M - NO₂]⁺ |

| 102 | [M - OCOCH₃]⁺ |

| 101 | [CH(OAc)CH₂CH₃]⁺ |

| 60 | [CH₂NO₂]⁺ or [CH₃COOH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Lack of Available Data Inhibits Article Generation on the Crystallographic Structure of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant gap in the available information regarding the chemical compound this compound. Specifically, no empirical data from X-ray crystallography studies for this particular molecule could be located. This absence of crystallographic information makes it impossible to fulfill the request for an article detailing the solid-state structure of this compound as outlined in the provided structure.

X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial data such as bond lengths, bond angles, and crystal packing, which are essential for a comprehensive structural elucidation. Without access to the raw or published crystallographic data for this compound, any discussion on its solid-state structure would be purely speculative and would not meet the required standards of scientific accuracy and detail.

The initial request specified a detailed section on "X-ray Crystallography for Solid-State Structure Determination," including data tables of crystallographic parameters. As no such data appears to be publicly available in the current body of scientific literature, this core component of the article cannot be generated.

Therefore, until experimental crystallographic studies on this compound are conducted and the results are made publicly available, the generation of a scientifically accurate and detailed article on this specific topic remains unfeasible.

Theoretical and Computational Investigations of 2 Acetoxy 1 Nitrobutane

Quantum Chemical Calculations and Electronic Structure Analysis

There are no specific studies available that detail the quantum chemical calculations or the electronic structure of 2-acetoxy-1-nitrobutane. Such a study would typically involve the use of methods like DFT or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. wikipedia.org These calculations would provide insight into the molecule's reactivity, stability, and intermolecular interactions. For similar compounds, researchers have used these methods to understand electronic properties and predict behavior in chemical reactions. mdpi.com

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been published. This type of investigation is vital for understanding the flexibility of the molecule and how its three-dimensional shape influences its physical and chemical properties. The process typically involves systematically rotating the molecule's single bonds and calculating the energy at each step to identify the lowest energy (most stable) conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the proposal of detailed reaction pathways. wikipedia.org While this compound is an intermediate in certain organic reactions, no computational studies have been specifically dedicated to modeling its formation or subsequent reactions. Such research would be valuable for optimizing reaction conditions and understanding the underlying factors that control product formation.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a common practice in modern chemistry. researchgate.net Techniques like DFT can be used to calculate vibrational frequencies (for IR and Raman spectroscopy), NMR chemical shifts, and electronic transitions (for UV-Vis spectroscopy). mdpi.com These predicted spectra can aid in the interpretation of experimental data and the structural characterization of molecules. However, no such predictive studies have been carried out and published for this compound.

Applications of 2 Acetoxy 1 Nitrobutane in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

Nitroalkanes are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.com The nitro group can be readily transformed into other functional groups such as amines, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. mdpi.com In the case of 2-acetoxy-1-nitrobutane, the presence of the acetoxy group provides an additional handle for synthetic manipulation, further expanding its utility in heterocyclic synthesis.

One of the key applications of nitroalkanes in heterocyclic synthesis involves their conversion to nitronates, which can act as 1,3-dipoles in cycloaddition reactions. mdpi.com For instance, the reaction of a nitronate derived from this compound with a suitable dipolarophile can lead to the formation of five-membered heterocyclic rings like isoxazolines.

A plausible synthetic route to substituted pyrrolidines, a common scaffold in many biologically active molecules, can be envisioned starting from this compound. This could involve a Michael addition of the nitronate to an α,β-unsaturated ester, followed by reductive cyclization of the resulting adduct. The diastereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substrates and catalysts used. nih.govfigshare.com

Table 1: Hypothetical Diastereoselective Synthesis of a Pyrrolidine Derivative

| Entry | Michael Acceptor | Reaction Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Methyl acrylate | DBU, THF, -78 °C to rt | 85:15 | 75 |

| 2 | Ethyl crotonate | TiCl₄, CH₂Cl₂, -78 °C | 90:10 | 82 |

| 3 | tert-Butyl cinnamate | L-proline, DMSO, rt | 70:30 | 68 |

Precursor for Synthetically Versatile Functional Groups

The nitro group of this compound can be converted into a variety of other functional groups, making it a valuable synthetic intermediate. advancionsciences.com The most common transformation is the reduction of the nitro group to a primary amine, which opens up a vast landscape of subsequent chemical modifications. advancionsciences.com This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides (e.g., LiAlH₄). The resulting 2-acetoxy-1-aminobutane can then be further functionalized.

For example, hydrolysis of the acetoxy group would yield a 1,2-amino alcohol, a privileged structural motif found in many natural products and pharmaceuticals. diva-portal.org Alternatively, the amine can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

Furthermore, the nitro group can be converted to a carbonyl group through the Nef reaction, providing access to α-acetoxy ketones. These ketones are themselves versatile intermediates that can undergo a range of transformations, including aldol (B89426) reactions, Grignard additions, and Wittig reactions.

Table 2: Potential Functional Group Transformations of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H₂, Pd/C, EtOH; 2. aq. HCl | 2-Amino-1-butanol hydrochloride |

| This compound | 1. NaOMe, MeOH; 2. H₂SO₄, H₂O | 1-Acetoxybutan-2-one |

| This compound | LiAlH₄, THF | 2-Amino-1-butanol |

Role in the Synthesis of Chiral Molecules and Enantiopure Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. nih.gov this compound, possessing a stereocenter at the carbon bearing the acetoxy group, can serve as a chiral building block for the synthesis of enantiopure molecules. The diastereoselective reactions of this compound can be controlled to produce products with high stereochemical purity. nih.gov

Asymmetric synthesis strategies can be employed to introduce new stereocenters with high enantioselectivity. google.com For instance, the Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction in organic chemistry, can be rendered enantioselective by using chiral catalysts. While this compound is a product of a nitroaldol-type reaction, its derivatives can be used in subsequent stereoselective transformations.

The reduction of the nitro group in a chiral derivative of this compound can lead to the formation of chiral amino alcohols. nih.govrsc.org The stereochemistry of the starting material can be used to control the stereochemistry of the final product. Biocatalytic methods, employing enzymes such as amine dehydrogenases, have emerged as powerful tools for the synthesis of chiral amino alcohols with high enantiomeric excess. nih.gov

Table 3: Hypothetical Enantioselective Reduction of a this compound Derivative

| Entry | Catalyst/Enzyme | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Rhodium Complex | Methanol | 25 | 92 |

| 2 | Engineered Amine Dehydrogenase | Phosphate Buffer | 30 | >99 |

| 3 | Sodium Borohydride (B1222165) with Chiral Additive | THF | -20 | 85 |

Integration into Multi-Step Organic Synthetic Pathways

The versatility of this compound allows for its seamless integration into complex, multi-step synthetic sequences. chemistrysteps.comflinders.edu.auyoutube.com Its ability to introduce both nitrogen and oxygen functionalities, along with a four-carbon backbone, makes it a valuable intermediate in the total synthesis of natural products and other complex target molecules.

In a hypothetical multi-step synthesis, this compound could be elaborated through a series of transformations to construct a more complex molecular framework. For example, after reduction of the nitro group and protection of the resulting amine, the acetoxy group could be hydrolyzed and the resulting alcohol oxidized to an aldehyde. This aldehyde could then undergo a Wittig reaction to extend the carbon chain, followed by further functional group manipulations.

The strategic use of protecting groups is crucial in such multi-step syntheses to ensure that different functional groups react in the desired sequence. The acetoxy group in this compound can also be viewed as a protected alcohol, which can be deprotected under specific conditions.

Exploration in Polymer and Material Science Applications

While the direct application of this compound in polymer and material science is not extensively documented, the chemistry of nitroalkanes and their derivatives suggests potential avenues for exploration. mdpi.com Nitroalkenes, which can be derived from nitroalcohols, are known to undergo polymerization. nih.gov Dehydration of the alcohol derived from this compound could potentially yield a functionalized nitroalkene monomer.

The presence of both a nitro and an acetoxy group could impart unique properties to the resulting polymers. For example, the nitro groups could be post-polymerization modified to introduce other functionalities, leading to the creation of functional polymers with tailored properties for applications in areas such as drug delivery or specialty coatings. libretexts.org The acetoxy group could also be hydrolyzed to provide hydroxyl functionalities, which could be used for cross-linking or further derivatization.

Furthermore, the general class of nitro compounds has been investigated for the synthesis of functional polymers, where the nitro group serves as a versatile handle for subsequent chemical modifications. mdpi.com This suggests that monomers derived from this compound could be valuable additions to the toolbox of polymer chemists.

Future Research Directions for 2 Acetoxy 1 Nitrobutane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For 2-acetoxy-1-nitrobutane, future research will likely prioritize the development of methodologies that minimize environmental impact and enhance safety.

A primary focus will be the use of eco-friendly reagents and solvents. Traditional methods for the synthesis of nitroalkanes and their derivatives often involve hazardous reagents and volatile organic solvents. Future methodologies may explore the use of solid-supported reagents or biocatalysis. researchgate.netrsc.org For instance, the synthesis of β-nitro ketones, structurally related to the precursor of this compound, has been achieved using a solid-supported nitrite (B80452) in a green solvent, cyclopentyl methyl ether (CPME), which simplifies work-up procedures and reduces waste. rsc.org

Another avenue for green synthesis is the use of alternative energy sources, such as microwave irradiation or ultrasound, to accelerate reactions and potentially reduce energy consumption. researchgate.net The development of one-pot syntheses, where the initial nitroaldol (Henry) reaction to form the precursor 2-hydroxy-1-nitrobutane is immediately followed by acetylation without intermediate purification, would also contribute to a more sustainable process by reducing solvent use and waste generation. Furthermore, exploring enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical methods. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nitro Compounds

| Feature | Traditional Synthesis | Green Synthesis |

| Reagents | Often hazardous (e.g., strong acids/bases) | Solid-supported, biodegradable, or biocatalytic reagents |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, CPME), ionic liquids, or solvent-free conditions |

| Energy | Conventional heating | Microwave, ultrasound, or ambient temperature reactions |

| Waste | Significant generation of by-products and waste streams | Minimized waste through atom economy and catalyst recycling |

| Safety | Potential for hazardous reaction conditions | Inherently safer processes |

Catalytic Innovations for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and future research on this compound will undoubtedly focus on novel catalytic systems to improve reaction efficiency and control stereochemistry.

The synthesis of this compound involves two key transformations: a nitroaldol (Henry) reaction and an acetylation. The Henry reaction, which forms the carbon-carbon bond, is a critical step where stereoselectivity can be introduced. organic-chemistry.orgbuchler-gmbh.com There is a significant opportunity to develop highly enantioselective and diastereoselective catalysts for the synthesis of the 2-hydroxy-1-nitrobutane precursor. Research in this area is likely to explore a range of catalysts, including:

Organocatalysts: Chiral amines, thioureas, and cinchona alkaloids have shown great promise in catalyzing asymmetric Henry reactions. buchler-gmbh.com Future work could focus on developing novel organocatalysts with improved activity and selectivity for the specific substrates involved in the synthesis of this compound.

Metal Catalysts: Copper-based catalysts, in particular, have been used effectively in asymmetric Henry reactions. mdpi.comorganic-chemistry.org The design of new chiral ligands for copper and other transition metals could lead to catalysts with enhanced performance. The development of reusable, heterogeneous catalysts would also be a significant advancement from a green chemistry perspective. uwindsor.ca

Biocatalysis also presents a promising frontier. Enzymes, such as oxynitrilases or engineered aldolases, could potentially be used for the stereoselective synthesis of the β-nitro alcohol precursor under mild and environmentally friendly conditions. almacgroup.com

Exploration of Novel Chemical Transformations

While the synthesis of this compound is an important area of research, the exploration of its reactivity and its use as a building block in organic synthesis is a largely untapped field. Future research will likely focus on uncovering novel chemical transformations of this compound.

The presence of both a nitro group and an acetoxy group provides a rich platform for a variety of chemical modifications. Potential areas of exploration include:

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be converted into a range of other functionalities, such as amines, oximes, and carbonyls (via the Nef reaction). nih.gov Investigating these transformations in the context of this compound could lead to the synthesis of novel, highly functionalized molecules.

Reactions Involving the Acetoxy Group: The acetoxy group can serve as a leaving group in substitution reactions or be hydrolyzed to reveal the corresponding alcohol. The interplay between the nitro and acetoxy groups could lead to unique reactivity patterns.

Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal candidate for the development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures from a simple starting material.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability.

Reactions involving nitroalkanes can be hazardous, particularly on a large scale, due to their potential for exothermic decomposition. cardiff.ac.uk Flow chemistry offers a safer way to handle such reactions by using small reactor volumes, which allows for better control of reaction temperature and pressure. cardiff.ac.uk Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the development of a flow-through Henry reaction followed by an in-line acetylation step. acs.org

Automated synthesis platforms can further enhance the efficiency of synthesizing and screening derivatives of this compound. These platforms can systematically vary reaction parameters to rapidly optimize reaction conditions and can be used to generate libraries of related compounds for biological screening. mpg.deresearchgate.netresearchgate.netfu-berlin.de The combination of flow chemistry with automated synthesis could enable the on-demand production of this compound and its analogs with high purity and reproducibility. mit.edu

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with larger volumes of hazardous materials. | Enhanced safety due to small reactor volumes and better heat dissipation. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the system for longer periods or by "numbering-up" reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | May have lower yields and require more complex purification. | Often leads to higher yields, better selectivity, and simplified purification. |

| Integration | Difficult to integrate multiple reaction steps. | Readily allows for the integration of multiple reaction and purification steps in a continuous process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.